molecular formula C8H9N5 B15312296 5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine

5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B15312296
M. Wt: 175.19 g/mol
InChI Key: KRLYEUWTAUPHOJ-UHFFFAOYSA-N
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Description

5-(3-Methylpyrazin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrazole and pyrazine rings. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylpyrazine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized to form the pyrazole ring . The reaction conditions often involve heating under reflux in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylpyrazin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while nucleophilic substitutions can be carried out using amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or pyrazine rings .

Scientific Research Applications

5-(3-Methylpyrazin-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds like 3,5-dimethylpyrazole share structural similarities and exhibit similar biological activities.

    Pyrazine derivatives: Compounds such as 2-methylpyrazine also share structural features and biological properties.

Uniqueness

5-(3-Methylpyrazin-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both pyrazole and pyrazine rings, which can confer distinct chemical reactivity and biological activity compared to compounds with only one of these rings .

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

5-(3-methylpyrazin-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H9N5/c1-5-8(11-3-2-10-5)6-4-7(9)13-12-6/h2-4H,1H3,(H3,9,12,13)

InChI Key

KRLYEUWTAUPHOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C2=CC(=NN2)N

Origin of Product

United States

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